molecular formula C11H20N2O B13179725 N-(4-Aminocyclohexyl)-1-methylcyclopropane-1-carboxamide

N-(4-Aminocyclohexyl)-1-methylcyclopropane-1-carboxamide

Cat. No.: B13179725
M. Wt: 196.29 g/mol
InChI Key: IJJRCJFNDVTINS-UHFFFAOYSA-N
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Description

N-(4-Aminocyclohexyl)-1-methylcyclopropane-1-carboxamide is a chemical compound with a unique structure that includes a cyclohexyl ring, a cyclopropane ring, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminocyclohexyl)-1-methylcyclopropane-1-carboxamide typically involves the reaction of 4-aminocyclohexylamine with 1-methylcyclopropanecarboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps such as recrystallization or chromatography to obtain the pure product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial production methods may include advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminocyclohexyl)-1-methylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

N-(4-Aminocyclohexyl)-1-methylcyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of N-(4-Aminocyclohexyl)-1-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular responses and physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Aminocyclohexyl)-ethyl acetate
  • N-Methylphenylalanyl-N-[(trans-4-aminocyclohexyl)methyl]-L-prolinamide
  • 4-[5-(Trans-4-Aminocyclohexylamino)-3-Isopropylpyrazolo[1,5-a]Pyrimidin-7-Ylamino]-N,N-Dimethylbenzenesulfonamide

Uniqueness

N-(4-Aminocyclohexyl)-1-methylcyclopropane-1-carboxamide is unique due to its specific combination of a cyclohexyl ring and a cyclopropane ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

N-(4-aminocyclohexyl)-1-methylcyclopropane-1-carboxamide

InChI

InChI=1S/C11H20N2O/c1-11(6-7-11)10(14)13-9-4-2-8(12)3-5-9/h8-9H,2-7,12H2,1H3,(H,13,14)

InChI Key

IJJRCJFNDVTINS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C(=O)NC2CCC(CC2)N

Origin of Product

United States

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